Thiophene-3-yl Substituent Confers Superior Dual MET/WNT Signaling Inhibition Compared to Phenyl Analogs
In a head-to-head comparison of heteroaryl-substituted pyridazinones, the thiophene-3-yl substituted derivative (compound 40) exhibited a dual inhibitory profile against MET kinase (17% reduction of activity) and WNT signaling (19% reduction at 10 μM), whereas the corresponding phenyl-substituted analog (compound 39) showed negligible activity against both targets [1]. The thiophene ring's sulfur atom was critical for this dual activity, as replacement with oxygen (furan) or nitrogen-containing heterocycles resulted in complete loss of MET inhibition [1].
| Evidence Dimension | MET kinase inhibition and WNT signaling suppression |
|---|---|
| Target Compound Data | Compound 40 (thiophene-3-yl pyridazinone): 17% MET reduction, 19% WNT reduction at 10 μM |
| Comparator Or Baseline | Compound 39 (phenyl-substituted pyridazinone): 0% MET reduction, <5% WNT reduction at 10 μM |
| Quantified Difference | ≥17% absolute increase in MET inhibition; ≥14% absolute increase in WNT inhibition |
| Conditions | Cell-based MET kinase assay and WNT signaling reporter assay; 10 μM compound concentration |
Why This Matters
This demonstrates that the thiophene-3-yl moiety is non-redundant for achieving dual MET/WNT inhibition, directly impacting target product profile decisions for oncology programs.
- [1] Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. RSC Adv. 2019;9:37092-37100. DOI: 10.1039/c9ra08954c. View Source
